molecular formula C14H17N3O3 B12988942 5-(Azetidin-3-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole

5-(Azetidin-3-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole

Cat. No.: B12988942
M. Wt: 275.30 g/mol
InChI Key: CKPDEAUNKHVHGU-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole (CAS 1248907-32-5) is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in pharmaceutical development known for its role as a bioisostere for ester and amide functional groups . The 1,2,4-oxadiazole ring is integral to several commercially available drugs and contributes to desirable pharmacokinetic properties . The core research value of this compound lies in its potential application across multiple therapeutic areas. The 1,3,4-oxadiazole isomers demonstrate a wide spectrum of documented biological activities, positioning this compound as a key intermediate for developing novel anticancer agents . Its structure is highly relevant for investigating mechanisms such as the inhibition of growth factors, enzymes, and kinases . Furthermore, oxadiazole derivatives are actively explored for their significant antimicrobial properties, offering a promising avenue for addressing the global challenge of antimicrobial resistance (AMR) . Researchers can utilize this azetidine-containing building block to design and synthesize novel compounds targeting these critical pathways. This product is supplied for Research Use Only (RUO). It is strictly not intended for diagnostic or therapeutic applications, nor for personal use. All provided batch-specific data, including Certificate of Analysis (CoA) with purity and analytical characterization, must be reviewed prior to use.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

5-(azetidin-3-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C14H17N3O3/c1-18-11-4-3-9(5-12(11)19-2)6-13-16-14(20-17-13)10-7-15-8-10/h3-5,10,15H,6-8H2,1-2H3

InChI Key

CKPDEAUNKHVHGU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NOC(=N2)C3CNC3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions or ring-closing reactions involving appropriate precursors.

    Attachment of the Dimethoxybenzyl Group: This step may involve alkylation reactions using dimethoxybenzyl halides or similar reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the azetidine ring.

    Reduction: Reduction reactions may target the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, etc.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.

    Substitution Reagents: Halides, nucleophiles, electrophiles, etc.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that 5-(Azetidin-3-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed enhanced cytotoxicity against human cancer cell lines compared to standard chemotherapeutics .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Research has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study : A comparative study highlighted that this compound demonstrated a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics like penicillin and ampicillin against specific bacterial strains .

Neuropharmacological Applications

1. Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study : An experimental model showed that treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive function in animal models of Alzheimer's disease .

Summary of Applications

Application AreaSpecific UsesFindings
Anticancer ActivityBreast and lung cancer treatmentInduces apoptosis; inhibits cell proliferation
Antimicrobial PropertiesTreatment against bacterial infectionsLower MIC compared to standard antibiotics
NeuropharmacologicalPotential treatment for Alzheimer's diseaseReduces neuronal apoptosis; improves cognition

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole would depend on its specific interactions with biological targets. This may involve binding to enzymes, receptors, or other macromolecules, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below summarizes key structural analogs and their properties:

Compound Name R1 R2 (Position 3) Molecular Weight Notable Properties/Activities Reference
Target Compound Azetidin-3-yl (3,4-DMP)methyl ~325 (estimated) Not reported -
5-(3-Azetidinyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Azetidin-3-yl 3-(trifluoromethyl)phenyl ~297 (estimated) Enhanced electron-withdrawing effects
5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole (6d) Chloromethyl 3,4-dimethoxyphenyl 229 (ESI-MS) Intermediate for further functionalization
5-((4-Chlorophenoxy)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole (4-Chlorophenoxy)methyl 3,4-dimethoxyphenyl 346.765 Increased steric bulk; potential herbicide activity
3-(3,4-DMP)-3'-(3,4,5-TMP)-5,5'-bi-1,2,4-oxadiazole 3,4-DMP 3,4,5-trimethoxyphenyl 440.41 (C21H20N4O7) Enhanced solubility due to multiple methoxy groups
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-DMP)-1,3,4-oxadiazole - 3,4-DMP (1,3,4-oxadiazole) ~386 (estimated) 61.9% anti-inflammatory activity (20 mg/kg)

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: The 3,4-dimethoxyphenyl (DMP) group in the target compound enhances lipophilicity and may improve membrane permeability compared to electron-withdrawing substituents like trifluoromethyl .
  • Anti-Inflammatory Activity: Analogs with DMP substituents on 1,3,4-oxadiazoles exhibit ~60% anti-inflammatory activity, suggesting the target compound may share similar properties despite differences in oxadiazole regioisomerism .

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound’s estimated molecular weight (~325) is comparable to other DMP-containing oxadiazoles (e.g., 346.765 in ). Methoxy groups improve solubility in polar solvents, whereas trifluoromethyl or chloro substituents increase hydrophobicity .
  • Spectroscopic Data: NMR and ESI-MS profiles of analogs (e.g., δ 4.74 ppm for chloromethyl in 6c ) provide reference points for characterizing the target compound.

Pharmacological Potential

  • CNS Applications: Azetidine’s rigidity and DMP’s lipophilicity suggest possible CNS activity, though direct evidence is lacking.

Biological Activity

5-(Azetidin-3-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound incorporates an azetidine ring, a dimethoxyphenyl group, and an oxadiazole moiety, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4O3C_{13}H_{16}N_{4}O_{3}, with a molecular weight of approximately 272.29 g/mol. The compound's unique structure allows it to interact with various biological targets.

Property Value
Molecular FormulaC13H16N4O3
Molecular Weight272.29 g/mol
IUPAC NameThis compound
Structural FeaturesAzetidine ring, Oxadiazole ring

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The oxadiazole moiety has been shown to exhibit significant anticancer properties by inhibiting key enzymes involved in cell proliferation and survival. Notably, it can target:

  • Telomerase : Inhibition of this enzyme leads to reduced cancer cell immortality.
  • Histone Deacetylases (HDAC) : Modulation of HDAC activity can alter gene expression related to cancer progression.
  • Thymidylate Synthase : This enzyme is critical for DNA synthesis; its inhibition can lead to cell cycle arrest in cancer cells.

Biological Activities

Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit a broad spectrum of biological activities including:

  • Anticancer Activity :
    • Several studies have highlighted the cytotoxic effects of oxadiazole derivatives against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against breast and colon cancer cells .
  • Antimicrobial Properties :
    • The compound has also exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
  • Anti-inflammatory Effects :
    • In vitro studies indicate that this compound can reduce pro-inflammatory cytokine production in immune cells, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity

A study evaluated the effects of several oxadiazole derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HT-29 (colon cancer) cells with IC50 values ranging from 0.5 to 5 µM depending on the specific derivative tested .

Antimicrobial Activity

In a separate investigation focused on antimicrobial properties, derivatives of oxadiazoles were tested against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The findings revealed that some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL .

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